molecular formula C12H14N2O B3347636 4-(1H-Indol-3-YL)-2-butanone, oxime CAS No. 14105-23-8

4-(1H-Indol-3-YL)-2-butanone, oxime

Cat. No. B3347636
CAS RN: 14105-23-8
M. Wt: 202.25 g/mol
InChI Key: MAIWVLSTHAALPQ-NTEUORMPSA-N
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Description

4-(1H-Indol-3-YL)-2-butanone, oxime is a chemical compound that has been widely used in scientific research due to its diverse applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Scientific Research Applications

4-(1H-Indol-3-YL)-2-butanone, oxime has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Moreover, it has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-YL)-2-butanone, oxime is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(1H-Indol-3-YL)-2-butanone, oxime has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce inflammation in animal models. Moreover, it has been shown to have antioxidant properties, which may contribute to its potential as an anticancer and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1H-Indol-3-YL)-2-butanone, oxime in lab experiments is its diverse applications. This compound has been studied for its potential as an anticancer and anti-inflammatory agent, as well as its antioxidant properties. Moreover, it has been synthesized using various methods, which allows for flexibility in experimental design. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 4-(1H-Indol-3-YL)-2-butanone, oxime. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent. Moreover, further studies are needed to determine its mechanism of action and potential side effects. Additionally, this compound can be modified to improve its pharmacological properties, such as its solubility, stability, and bioavailability. Finally, this compound can be used as a starting point for the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, 4-(1H-Indol-3-YL)-2-butanone, oxime is a chemical compound that has been widely used in scientific research due to its diverse applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further studies are needed to determine its potential as an anticancer and anti-inflammatory agent and to improve its pharmacological properties. Nonetheless, this compound holds promise for the development of novel therapeutics for various diseases.

properties

IUPAC Name

(NE)-N-[4-(1H-indol-3-yl)butan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(14-15)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWVLSTHAALPQ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421324
Record name NSC252116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Indol-3-YL)-2-butanone, oxime

CAS RN

14105-23-8
Record name NSC252116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC252116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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